3-Bromo-6-fluoroquinolin-2-amine
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Overview
Description
3-Bromo-6-fluoroquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C9H6BrFN2. It is a derivative of quinoline, which is a nitrogen-containing aromatic compound. The presence of bromine and fluorine atoms in the quinoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoroquinolin-2-amine typically involves multi-step organic reactions. One common method is the halogenation of quinoline derivatives. For instance, starting with 6-fluoroquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position. The amination at the 2-position can be carried out using amine sources such as ammonia or primary amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoroquinolin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-6-fluoroquinolin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoroquinolin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The exact molecular targets and pathways involved vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-8-fluoroquinolin-6-amine
- 2-Bromo-3-fluoroquinolin-4-carbaldehyde
- 6-Fluoro-2-cyanoquinoline
Comparison
Compared to similar compounds, 3-Bromo-6-fluoroquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H6BrFN2 |
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Molecular Weight |
241.06 g/mol |
IUPAC Name |
3-bromo-6-fluoroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4H,(H2,12,13) |
InChI Key |
MSTZEWAYEHJFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)Br)N |
Origin of Product |
United States |
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